molecular formula C15H14FNO4S B2934970 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-29-9

2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2934970
CAS RN: 339097-29-9
M. Wt: 323.34
InChI Key: NXZAHAGLVKJQQO-UHFFFAOYSA-N
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Description

“2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14FNO4S . It is a synthetic compound and its detailed description including its chemical properties, structure, melting point, boiling point, density, molecular weight, and physical properties can be found in various chemical databases .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C15H14FNO4S . It contains a fluorophenyl sulfonyl group attached to an acetamide group, which is further attached to a methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 323.34 . Other properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Chemical Modification of Membranes

This compound's derivatives have been used to understand the chemical modification of membranes, specifically regarding the permeability and transport functions in biological systems. For instance, studies on amino-reactive reagents and their effects on anion and cation permeability of the human red blood cell highlight the role of sulfhydryl and amino groups in ion transport across cell membranes. Such research provides insights into the fundamental processes governing cell physiology and the potential therapeutic targeting of membrane transport mechanisms (Knauf & Rothstein, 1971).

Modulation of the Immune Response

Another area of application is in the modulation of immune responses, where derivatives of 2-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide have shown potential. Research into compounds like CL 259,763 demonstrates the ability to modify the reactivity of lymphoid cell populations and enhance the immune response to tumors, highlighting its potential in cancer immunotherapy and as an immunomodulating agent (Wang et al., 2004).

Proton Exchange Membranes

In the field of materials science, particularly for fuel cell applications, this compound's derivatives have been investigated for their suitability as proton exchange membranes. The development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone units, has demonstrated high proton conductivity and suitable properties for use in fuel cells, illustrating the compound's versatility and application in renewable energy technologies (Kim, Robertson, & Guiver, 2008).

Synthesis and Application in Carbohydrate Chemistry

The compound has also been utilized in the synthesis and protection of hydroxyl groups in carbohydrate chemistry. The development of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor showcases its utility in the selective protection and deprotection of hydroxyl groups, facilitating complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).

Restoration of Cytolytic T-Lymphocyte Response

Furthermore, compounds like CL 259, 763 have been investigated for their ability to restore cytolytic T-lymphocyte responses in immunocompromised models. Such studies are crucial for understanding how to enhance the body's natural immune response against cancers and potentially for the development of novel immunotherapies (Wang et al., 1988).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZAHAGLVKJQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327084
Record name 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

339097-29-9
Record name 2-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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